4-Bromo-2,6-dichlorobenzotrifluoride
Description
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOANTAIXHOVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2,6-dichlorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination and chlorination of 2,6-dichlorobenzotrifluoride using bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane .
Chemical Reactions Analysis
4-Bromo-2,6-dichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-2,6-dichlorobenzotrifluoride serves as a valuable building block in organic synthesis. Its halogen substituents facilitate various reactions, including:
- Suzuki Coupling : This method is widely used for forming carbon-carbon bonds. The presence of bromine allows for efficient coupling with boronic acids to create complex molecules.
- Nucleophilic Aromatic Substitution : The electron-withdrawing groups activate the aromatic ring for nucleophilic attack, enabling the introduction of diverse functional groups .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis : It can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal and chemical stability .
- Liquid Crystals : The structural characteristics allow for potential applications in liquid crystal displays (LCDs), where precise control over molecular orientation is crucial.
Environmental Studies
Recent studies have assessed the environmental impact of this compound. Notably:
- Aquatic Toxicity Assessment : In a controlled study involving Daphnia magna, varying concentrations of the compound were tested to evaluate its toxicity levels. Results indicated significant adverse effects at higher concentrations, highlighting the need for careful handling and disposal.
Case Study 1: Toxicity Assessment on Aquatic Life
A study conducted to evaluate the toxicity of this compound on aquatic organisms revealed that exposure led to notable mortality rates among Daphnia magna at concentrations above 10 mg/L. This finding underscores the importance of regulatory measures when utilizing this compound in industrial applications.
Case Study 2: Synthesis of Fluorinated Polymers
Research into the synthesis of fluorinated polymers using this compound demonstrated that incorporating this compound enhances the thermal stability and chemical resistance of the resulting materials. These polymers are particularly beneficial in applications requiring durability under extreme conditions.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki Coupling | Effective formation of carbon-carbon bonds |
| Material Science | Polymer Synthesis | Enhanced thermal stability |
| Environmental Studies | Aquatic Toxicity Assessment | Significant toxicity observed at high concentrations |
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine substituents increase melting points compared to fluorine (e.g., 4-Bromo-2,6-dichloroaniline melts at 85–86°C vs. 63–65°C for the difluoro analog) due to stronger intermolecular forces .
Biological Activity
4-Bromo-2,6-dichlorobenzotrifluoride (CAS No. 2169186-20-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, toxicity, and relevant research findings.
The chemical formula of this compound is . The compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 267.00 g/mol |
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 3.76 |
| Toxicity | Harmful if swallowed |
Toxicological Profile
Research indicates that this compound exhibits varying degrees of toxicity in different biological systems. Its acute toxicity is classified as low to moderate, with potential harmful effects on aquatic organisms such as Daphnia magna .
Key Toxicological Findings:
- Aquatic Toxicity: Studies have shown that exposure to halogenated compounds can lead to significant mortality rates in Daphnia magna, indicating potential environmental hazards .
- Mammalian Toxicity: The compound has been evaluated for its effects on mammalian cells, demonstrating cytotoxicity at higher concentrations .
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition: It has been reported as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which are critical in drug metabolism and detoxification processes .
- Cellular Stress Response: The compound may induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure duration .
Case Studies
- Aquatic Toxicity Assessment:
- Mammalian Cell Studies:
Q & A
Q. How can researchers integrate computational and experimental data to refine reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
